ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of (Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the condensation of 1, n-diamines with electron-deficient reagents such as 1,1-bis(methylthio)-2-nitroethene, followed by the addition of substituted salicylaldehyde and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxybenzoyl group allows for potential oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the methoxybenzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Cyclization: The compound can participate in cyclization reactions to form additional fused ring structures, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzoyl group may yield carboxylic acids, while reduction of the imino group may produce amines.
Scientific Research Applications
(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Industry: The compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar compounds to (Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate include other pyrido[1,2-a]pyrimidine derivatives, such as:
- N-benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- Methyl 1-cyclohexyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate
These compounds share similar core structures but differ in their substituents, which can influence their chemical properties and potential applications. The uniqueness of (Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific combination of functional groups, which may confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-3-37-28(35)22-17-21-24(29-23-14-7-8-15-31(23)27(21)34)32(19-11-5-4-6-12-19)25(22)30-26(33)18-10-9-13-20(16-18)36-2/h7-10,13-17,19H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQXJYCQSHXYHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)OC)C5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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